molecular formula C13H16ClN3O2S2 B2360602 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole CAS No. 2097919-61-2

4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B2360602
CAS No.: 2097919-61-2
M. Wt: 345.86
InChI Key: XMRGJJZOLJMJFV-UHFFFAOYSA-N
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Description

4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H16ClN3O2S2 and its molecular weight is 345.86. The purity is usually 95%.
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Biological Activity

The compound 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole (CAS Number: 2097917-45-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN2O3SC_{17}H_{15}ClN_2O_3S with a molecular weight of 394.9 g/mol. The compound's structure features a thieno[3,2-c]pyridine moiety linked to a sulfonyl group and a trimethylpyrazole unit. This unique arrangement contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The pyrazole moiety is known for its broad range of biological profiles, including:

  • Inhibition of Cancer Cell Proliferation : Pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance:
    • A study indicated that certain pyrazole derivatives exhibited IC50 values as low as 0.39 µM against HCT116 cancer cells .
    • Another derivative demonstrated an IC50 value of 0.46 µM against MCF-7 cells, indicating potent growth inhibition .

Anti-inflammatory Effects

Pyrazole compounds have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:

  • Inhibition of COX Enzymes : Some pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

The biological activity of This compound can be attributed to several mechanisms:

  • Kinase Inhibition : Many pyrazole derivatives act as inhibitors of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases (e.g., S phase), leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

Study ReferenceCompoundCell LineIC50 Value (µM)Mechanism
Wei et al. Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926Apoptosis induction
Li et al. Pyrazole derivativeHCT1160.39Aurora-A kinase inhibition
Fan et al. 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazoleHepG20.71Cell cycle arrest

Properties

IUPAC Name

2-chloro-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S2/c1-8-13(9(2)16(3)15-8)21(18,19)17-5-4-11-10(7-17)6-12(14)20-11/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRGJJZOLJMJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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